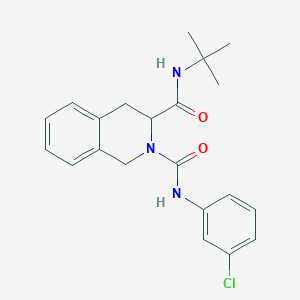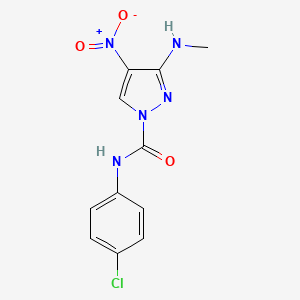
2-Bromo-1-(4-iodophenyl)propan-1-one
Descripción general
Descripción
2-Bromo-1-(4-iodophenyl)propan-1-one is an organic compound belonging to the class of aryl alkyl ketones. It is characterized by the presence of a bromine atom at the second carbon position, a one-carbon chain (propane), and a ketone group bound to the first carbon. Additionally, it has a phenyl ring with an iodine atom attached at the fourth position. This compound is known for its high reactivity due to the presence of both bromine and iodine atoms in its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-iodophenyl)propan-1-one can be synthesized by the reaction of 4-iodoacetophenone with bromine in the presence of an acid catalyst. The resulting product can be purified by recrystallization or column chromatography. The reaction typically involves the following steps:
- Dissolving 4-iodoacetophenone in a suitable solvent such as chloroform or ethanol.
- Adding bromine dropwise to the solution while maintaining the reaction mixture at a low temperature.
- Stirring the reaction mixture for a specified period to ensure complete reaction.
- Purifying the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom, being a good leaving group, can be replaced by various nucleophiles such as amines and alcohols.
Reductive Dehalogenation: The bromo and iodo groups can be removed through reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reductive Dehalogenation: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: The major products formed are substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Reductive Dehalogenation: The major products formed are dehalogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-iodophenyl)propan-1-one has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-iodophenyl)propan-1-one involves its reactivity with various nucleophiles and reducing agents. The presence of both bromine and iodine atoms in its structure makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(4-methylphenyl)-1-propanone
- 2-Bromo-1-(4-isobutylphenyl)propan-1-one
Uniqueness
2-Bromo-1-(4-iodophenyl)propan-1-one is unique due to the presence of both bromine and iodine atoms in its structure, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
2-bromo-1-(4-iodophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIUWJYHZBDPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)
![Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124463.png)
![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)
![Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3124477.png)
![Ethyl 2-(3-oxo-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-piperazinyl)acetate](/img/structure/B3124479.png)
![3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124482.png)
![3-[1-(3-methoxybenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B3124484.png)
![3-[1-(3-nitrophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3124487.png)




![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124513.png)
